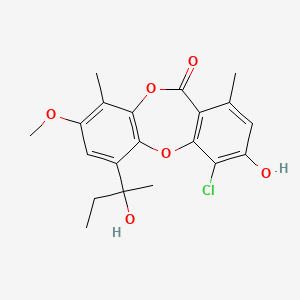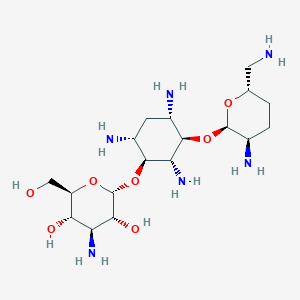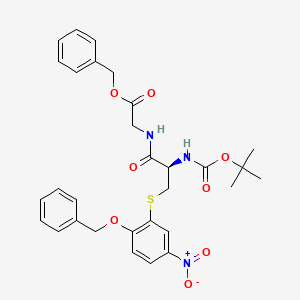![molecular formula C7H5N3 B13825157 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) CAS No. 299183-87-2](/img/structure/B13825157.png)
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an imidazo[1,2-b]pyridazine core. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
The synthesis of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropane derivatives and imidazo[1,2-b]pyridazine intermediates, facilitated by catalysts and reagents such as palladium or copper salts . Industrial production methods often scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Major Products: These reactions often yield derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) involves its interaction with specific molecular targets. For instance, as an IL-17A inhibitor, the compound binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects. This inhibition disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI) can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of the nitrogen atoms and the presence of the cyclopropane ring.
Imidazo[1,2-b]pyridazines: These compounds are closely related and have been investigated for their therapeutic potential, particularly as kinase inhibitors for the treatment of cancers such as multiple myeloma.
Properties
CAS No. |
299183-87-2 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
6,7,10-triazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene |
InChI |
InChI=1S/C7H5N3/c1-2-10-7(8-1)6-3-5(6)4-9-10/h1-4,9H |
InChI Key |
PNTKOWDLWXFFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C3=CC3=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
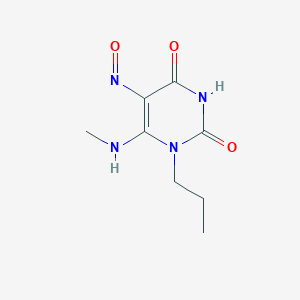
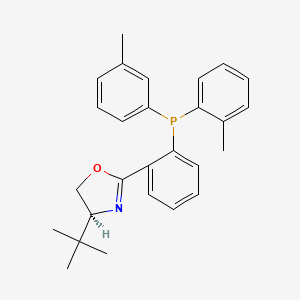
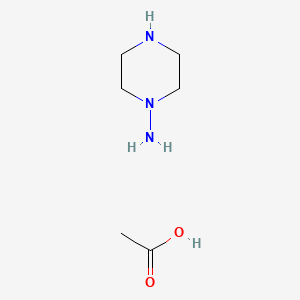
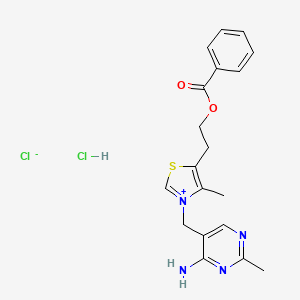
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)

![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
